molecular formula C28H32O3 B386464 4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE

4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE

Cat. No.: B386464
M. Wt: 416.6g/mol
InChI Key: LKKXLJVHIDZNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is an organic compound with a complex structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves multiple steps. One common method includes the protection of phenol with a benzyl group, followed by esterification with 3,5-di(tert-butyl)benzoic acid. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity . These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is unique due to the presence of both benzyloxy and tert-butyl groups, which confer distinct chemical properties. These structural features enhance its stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C28H32O3

Molecular Weight

416.6g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C28H32O3/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(29)31-25-14-12-24(13-15-25)30-19-20-10-8-7-9-11-20/h7-18H,19H2,1-6H3

InChI Key

LKKXLJVHIDZNFJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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